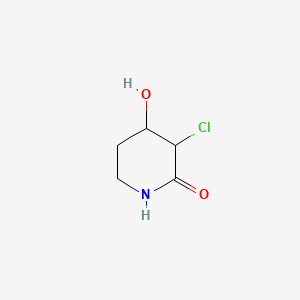

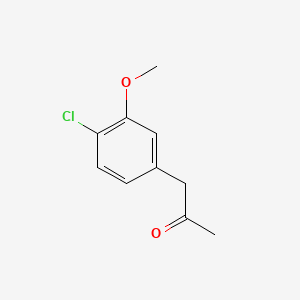

3,5-Dichloro-2,6-dihydroxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

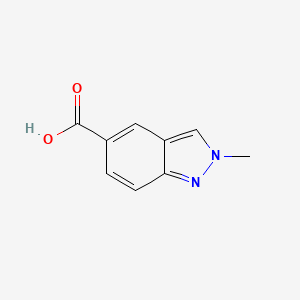

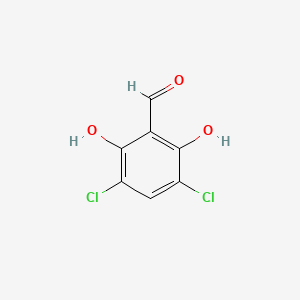

“3,5-Dichloro-2,6-dihydroxybenzaldehyde” is a chemical compound with the CAS Number: 1204298-54-3 . It has a molecular weight of 207.01 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of 2,6-dichlorobenzaldehyde, a similar compound, has been studied . The process involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . This is followed by a hydrolysis reaction under a heating reflux condition to prepare the 2, 6-dichlorobenzaldehyde .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H4Cl2O3 . The InChI code for this compound is 1S/C7H4Cl2O3/c8-4-1-5(9)7(12)3(2-10)6(4)11/h1-2,11-12H .

科学的研究の応用

Gas-Liquid Chromatographic Analyses : Chlorinated 4-hydroxybenzaldehydes, which include compounds structurally related to 3,5-Dichloro-2,6-dihydroxybenzaldehyde, were separated using non-polar SE-30 capillary columns under various conditions. This study highlights the significance of chromatographic techniques in analyzing such compounds (Korhonen & Knuutinen, 1984).

Synthesis of Bromo-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide : A study described the preparation of a compound involving 3,5-dichloro-2-hydroxybenzaldehyde, which was used in the reaction with 3-bromobenzohydrazide. This suggests its utility in organic synthesis and potential applications in creating various chemical compounds (Zhu, Wei, & Zhu, 2008).

Electrodeposition of Redox-Active Films : Dihydroxybenzaldehyde isomers, including those similar to this compound, can be oxidatively electrodeposited onto glassy carbon electrodes. This has implications for the creation of biosensors and in electrocatalysis, particularly in the oxidation of NADH (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

Transformations of Halogenated Aromatic Aldehydes by Anaerobic Bacteria : Anaerobic bacteria were used to study the oxidation and reduction of halogenated aromatic aldehydes, including 3,5-dichloro-4-hydroxybenzaldehyde. This research is significant in understanding environmental transformation of halogenated compounds (Neilson, Allard, Hynning, & Remberger, 1988).

NMR Spectral Study of Chlorinated Dihydroxybenzaldehydes : Chlorinated dihydroxybenzaldehydes were analyzed using NMR spectroscopy, providing insights into their molecular structure and behavior. This is crucial for understanding the chemical properties and potential applications of such compounds (Kolehmainen, Laihia, Hyötyläinen, & Kauppinen, 1995).

Crystal Structures of Isostructural Hydrazone Compounds : Research on the crystal structures of compounds derived from reactions involving 3,5-dichloro-2-hydroxybenzaldehyde underscores its importance in crystallography and material science (Wang, You, & Wang, 2011).

特性

IUPAC Name |

3,5-dichloro-2,6-dihydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-5(9)7(12)3(2-10)6(4)11/h1-2,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXCIGBSRUOFGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)C=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695642 |

Source

|

| Record name | 3,5-Dichloro-2,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-54-3 |

Source

|

| Record name | 3,5-Dichloro-2,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。